2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide
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Overview
Description
2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a chloro group and a carboxamide group, which is further linked to a 1,2,4-dithiazole ring containing a thioxo group. The presence of these functional groups imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1,2,4-dithiazole-5-thione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thioxo group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation of the thioxo group can produce a sulfone .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antifungal and antimicrobial properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound’s thioxo group can interact with thiol-containing enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide: Shares the 1,2,4-dithiazole ring but differs in the substituents on the nitrogen atoms.
2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide: Similar structure but with different substituents on the benzene ring.
Uniqueness
2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS3/c10-6-4-2-1-3-5(6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBUVRXJIBYEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=S)SS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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